![molecular formula C16H11F4N3OS B2992357 3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 313380-28-8](/img/structure/B2992357.png)
3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H11F4N3OS and its molecular weight is 369.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, focusing on its anti-inflammatory effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14F4N3OS with a molecular weight of approximately 369.34 g/mol. The compound features a thieno[2,3-b]pyridine core, which is known for various pharmacological activities.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄F₄N₃OS |
Molecular Weight | 369.34 g/mol |
CAS Number | 313380-28-8 |
LogP | 2.574 |
PSA (Polar Surface Area) | 46.25 Ų |
Anti-inflammatory Effects
Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. Research has shown that the compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Case Study: COX Inhibition
In a study assessing the inhibitory potential of various derivatives against COX enzymes, it was found that certain analogs exhibited IC50 values indicative of their potency. For instance:
- Compound A : IC50 against COX-1: 19.45 μM
- Compound B : IC50 against COX-2: 23.8 μM
These results suggest that modifications to the thieno[2,3-b]pyridine structure can enhance anti-inflammatory activity, making it a promising candidate for further development.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. The presence of electron-withdrawing groups, such as trifluoromethyl and fluorophenyl moieties, has been associated with increased potency against COX enzymes.
Table 2: SAR Insights
Modification | Effect on Activity |
---|---|
Addition of Trifluoromethyl | Increased COX inhibition |
Substitution with Fluorophenyl | Enhanced selectivity |
Variations in Amino Group | Altered solubility |
Research Findings
Several studies have focused on the synthesis and evaluation of thieno[2,3-b]pyridine derivatives for their biological activities. For example:
-
Synthesis of Derivatives : A series of derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats.
- Results : Compounds demonstrated significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin.
- In Vitro Studies : In vitro assays indicated that certain derivatives effectively suppressed the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 cells.
Table 3: Summary of Biological Studies
Study Type | Findings |
---|---|
In Vivo | Significant reduction in edema |
In Vitro | Suppression of iNOS and COX-2 expression |
SAR Analysis | Identification of key functional groups |
Eigenschaften
IUPAC Name |
3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N3OS/c1-7-6-10(16(18,19)20)11-12(21)13(25-15(11)22-7)14(24)23-9-4-2-8(17)3-5-9/h2-6H,21H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZMVIYRYNIFJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=C(C=C3)F)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.